molecular formula C21H21N3O4 B2964935 2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(p-tolyl)acetamide CAS No. 941883-56-3

2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(p-tolyl)acetamide

Cat. No.: B2964935
CAS No.: 941883-56-3
M. Wt: 379.416
InChI Key: HTXOOTXZOWQTDO-UHFFFAOYSA-N
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Description

2-(3-(2,5-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(p-tolyl)acetamide is a synthetic small molecule featuring a pyridazinone core, a structure of high interest in medicinal chemistry for its potential to modulate protein-protein interactions . Compounds based on the pyridazinone scaffold have been identified as inhibitors of the interaction between PRMT5 (Protein Arginine Methyltransferase 5) and its substrate adaptor proteins (SAPs) . This interaction is a synthetically lethal dependency in certain cancers, particularly those with MTAP deletions, making it a promising target for oncology research . The mechanism of action for this class of inhibitors involves binding to the PRMT5-SAP interface, potentially disrupting the formation of functional methyltransferase complexes and leading to a reduction in substrate methylation without directly competing with the SAM co-factor in the catalytic site . This acetamide derivative is related to other pyridazinone-acetic acid derivatives used in biochemical research . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-14-4-6-15(7-5-14)22-20(25)13-24-21(26)11-9-18(23-24)17-12-16(27-2)8-10-19(17)28-3/h4-12H,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXOOTXZOWQTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(p-tolyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through a cyclization reaction involving hydrazine derivatives and diketones under reflux conditions.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,5-dimethoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the Tolylacetamide Moiety: The final step involves the coupling of the pyridazinone intermediate with p-tolylacetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carbonyl group in the pyridazinone core.

    Substitution: Nucleophilic substitution reactions can be performed on the aromatic rings using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Introduction of hydroxyl or carboxyl groups.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy or tert-butyl derivatives.

Scientific Research Applications

2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(p-tolyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Molecular Features

The table below compares key structural attributes and molecular properties of the target compound with its analogs:

Compound Name Molecular Formula Substituents (Pyridazinone Position 3) Acetamide Substituent Molecular Weight Key References
Target: 2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(p-tolyl)acetamide C₂₁H₂₁N₃O₄ 2,5-Dimethoxyphenyl p-Tolyl 403.41
2-[3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,5-dimethoxyphenyl)acetamide C₂₀H₁₈ClN₃O₄ 4-Chlorophenyl 2,5-Dimethoxyphenyl 399.83
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide C₂₀H₂₄Cl₂N₄O₄S 4,5-Dichloropyridazinone 3-(Azepan-1-ylsulfonyl)-4-methylphenyl 511.40
2-(6-Oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide C₁₆H₁₃N₇O₂S None (unsubstituted pyridazinone) Triazolo-pyridazin-methyl 367.4
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide C₁₈H₁₆F₃N₃O₃S Benzothiazole (non-pyridazinone core) 2,5-Dimethoxyphenyl 435.40

Key Observations :

  • Substituent Effects: The 2,5-dimethoxyphenyl group (target compound) vs. 4-chlorophenyl () alters electronic and steric properties.
  • Core Modifications: Replacement of pyridazinone with benzothiazole () shifts pharmacological targets, as benzothiazoles are often associated with kinase inhibition or antiviral activity .
  • Halogenation : Dichloro substitution () may increase potency but introduce metabolic liabilities, as seen in higher molecular weight (511.40 vs. 403.41) .

Pharmacological Profiles

  • Anti-Inflammatory Activity: Pyridazinones with p-tolyl groups (e.g., ) show notable anti-inflammatory effects, suggesting the target compound may share this trait .
  • Anticancer Potential: Dichloro-substituted pyridazinones () demonstrate enhanced cytotoxicity, likely due to increased electrophilicity .
  • Enzyme Inhibition : Benzothiazole-acetamides () target PRMT5-substrate adaptors, highlighting core-dependent mechanistic diversity .

Physicochemical Properties

  • Solubility : The 2,5-dimethoxy groups (target) improve water solubility compared to chlorinated analogs () but may reduce membrane permeability.
  • Metabolic Stability : The p-tolyl group (target) could enhance stability over triazolo-pyridazin derivatives (), which lack bulky substituents .

Biological Activity

The compound 2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(p-tolyl)acetamide , with the CAS number 1257549-44-2 , is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the following features:

  • Molecular Formula : C₁₈H₁₈N₄O₄
  • Molecular Weight : 386.4 g/mol
  • Key Functional Groups :
    • Dimethoxyphenyl group
    • Pyridazinone moiety
    • Acetamide linkage

The presence of methoxy groups and the pyridazinone core are crucial for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds similar to this one. For example, derivatives have shown significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and A-549 (lung cancer). The mechanism often involves:

  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Cell Cycle Arrest : Preventing cancer cells from dividing.
Cell LineIC₅₀ (μM)Mechanism of Action
MDA-MB-2310.0103Apoptosis induction
A-5490.00803Cell cycle arrest

Antiviral Activity

In silico studies have suggested that the compound may act as an inhibitor for dengue virus type 2 (DEN2) NS2B/NS3 serine protease. Molecular docking studies revealed:

  • Binding Interactions : Formation of hydrogen bonds with active site residues such as His51 and Arg74.
  • Van der Waals Interactions : Contributing to the stability of the ligand-protein complex.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cancer proliferation and viral replication.
  • Receptor Interaction : It may interact with specific receptors that modulate cellular responses, enhancing its therapeutic potential.
  • Structural Features : The arrangement of methoxy groups and the pyridazinone core enhances its interaction with biological targets.

Study on Antitumor Effects

A study conducted on a series of pyridazinone derivatives demonstrated that compounds with similar structures exhibited promising antitumor activity. The study involved:

  • Testing against multiple cancer cell lines.
  • Analysis of apoptosis markers and cell cycle distribution.

Study on Antiviral Activity

Another research focused on the antiviral potential against dengue virus indicated that molecular docking results showed favorable binding affinities, suggesting a potential therapeutic application for viral infections.

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